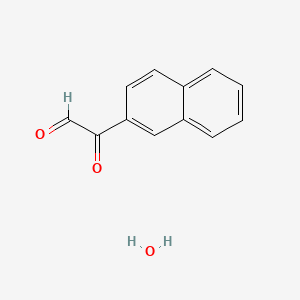

2-Naphthylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598233 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-21-2 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Naphthylglyoxal hydrate used for in biochemistry

An In-Depth Technical Guide to 2-Naphthylglyoxal Hydrate for Arginine Residue Analysis in Biochemistry

Executive Summary

This compound (NGH) has emerged as a pivotal chemical tool in biochemistry and proteomics, primarily utilized for the specific, covalent modification and fluorescent labeling of arginine residues in peptides and proteins. Its α-oxoaldehyde functional group reacts selectively with the guanidinium side chain of arginine under mild alkaline conditions to form a stable, highly fluorescent dihydroxyimidazolidine derivative. This fluorogenic property allows for the sensitive quantification of arginine content, the identification of essential arginine residues in enzyme active sites, and the characterization of arginine-containing peptides in complex mixtures. This guide provides a comprehensive overview of the underlying chemistry, core applications, detailed experimental protocols, and advanced considerations for employing this compound in research and drug development settings.

The Strategic Importance of Arginine in Protein Science

The amino acid arginine plays a multifaceted and critical role in protein structure and function. Its guanidinium side chain is distinguished by a high pKa (~12.5), ensuring it is protonated and positively charged under nearly all physiological conditions. This unique characteristic allows arginine to engage in vital molecular interactions, including:

-

Enzyme Catalysis: Arginine residues are frequently found in the active sites of enzymes, where they participate in substrate binding, stabilization of anionic transition states, and proton transfer.

-

Protein-Protein and Protein-Nucleic Acid Interactions: The guanidinium group is an excellent hydrogen bond donor, forming multiple, stable hydrogen bonds that anchor interactions between proteins or between proteins and phosphate groups on DNA/RNA.

-

Post-Translational Modifications (PTMs): Arginine is a substrate for numerous PTMs, such as methylation and citrullination, which dynamically regulate protein function and signaling pathways.

Given its functional significance, the ability to specifically target, modify, and quantify arginine residues is essential for elucidating protein mechanisms, understanding disease states, and developing targeted therapeutics.[1][2]

This compound: A Fluorogenic Probe for Arginine

This compound is an aromatic α-dicarbonyl compound recognized for its high specificity toward the arginine side chain. While other α-oxoaldehydes like phenylglyoxal and methylglyoxal also react with arginine, the naphthyl moiety of NGH confers distinct advantages, particularly in fluorescence-based detection.[3][4] The reaction is highly selective for the guanidinium group, with minimal cross-reactivity with other amino acid side chains, such as the ε-amino group of lysine, under optimized conditions.[3][4] This specificity makes it a superior tool for interrogating the role of arginine in a targeted manner.

Reaction Mechanism and Specificity

The utility of this compound is grounded in its specific and well-characterized chemical reaction with arginine.

Mechanism of Action: The reaction proceeds via a nucleophilic attack from the guanidinium group of arginine on the electrophilic carbonyl carbons of the glyoxal moiety. This occurs most efficiently under mild alkaline conditions (pH 8-9), where the guanidinium group's nucleophilicity is enhanced. The reaction forms a stable, five-membered dihydroxyimidazolidine ring structure.[5][6] This newly formed adduct incorporates the naphthyl group, which serves as a robust fluorophore.

Figure 1: Simplified reaction schematic for the modification of arginine with 2-Naphthylglyoxal.

Reaction Specificity: The high specificity for arginine is a key feature of aryl-glyoxals. The bulky aromatic group creates steric hindrance that appears to disfavor reaction with the less sterically accessible ε-amino group of lysine.[3][4] Furthermore, the reaction rate with arginine's guanidinium group is significantly faster than with other nucleophilic side chains at the optimal alkaline pH.[3][4] This kinetic preference allows for the selective labeling of arginine residues even in the presence of a large excess of other amino acids.

Core Application: Fluorometric Quantification of Arginine Residues

The most prominent application of this compound is the quantitative determination of arginine residues in purified proteins or complex biological samples. The reaction product exhibits strong fluorescence, which can be measured to calculate the extent of modification.

Experimental Protocol: Step-by-Step

This protocol provides a generalized workflow for the fluorometric determination of arginine in a protein sample. Optimization of reagent concentrations and incubation times may be required for specific proteins.

-

Reagent Preparation:

-

Protein Sample: Prepare a solution of the protein of interest (e.g., 0.1-1.0 mg/mL) in a suitable buffer, such as 0.1 M sodium phosphate, pH 8.0.

-

NGH Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent like ethanol or DMSO. Store protected from light.

-

Reaction Buffer: Prepare a 0.2 M borate buffer, pH 9.0.

-

Stopping Reagent: Prepare a 0.5 M acetic acid solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube or microplate well, combine the protein sample with the NGH stock solution. A typical molar excess of NGH to estimated arginine residues is 10- to 50-fold.

-

Add the reaction buffer to initiate the reaction. The final reaction volume should be determined based on the cuvette or plate reader requirements.

-

Include a "reagent blank" containing all components except the protein to measure background fluorescence.

-

Include a "protein blank" containing the protein and buffer but no NGH.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours). The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stopping reagent (acetic acid) to lower the pH.

-

Measure the fluorescence intensity using a spectrofluorometer or a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the reagent and protein blanks from the sample readings.

-

Calculate the concentration of modified arginine residues by comparing the fluorescence intensity to a standard curve generated with known concentrations of N-acetyl-arginine treated with NGH under identical conditions.

-

Experimental Workflow Diagram

Figure 2: General experimental workflow for arginine quantification using this compound.

Quantitative Data Summary

The spectral properties of the NGH-arginine adduct are critical for accurate measurement. While the exact maxima can vary slightly depending on the solvent environment, typical values fall within the ranges shown below, analogous to similar fluorescent adducts.[7]

| Parameter | Typical Value / Condition | Rationale / Note |

| Reaction pH | 8.0 - 9.5 | Optimizes the nucleophilicity of the guanidinium group for efficient reaction.[3][4] |

| Excitation Max (λex) | ~320 - 340 nm | In the near-UV range, minimizing interference from protein intrinsic fluorescence (tryptophan). |

| Emission Max (λem) | ~390 - 420 nm | Provides a significant Stokes shift, improving signal-to-noise ratio. |

| Incubation Temp. | 25°C - 37°C | Balances reaction rate with protein stability. |

| Molar Excess | 10-50x over Arginine | Ensures the reaction proceeds to completion for accurate quantification. |

Applications in Research and Drug Development

The ability to specifically modify arginine residues makes this compound a versatile tool with broad applications.

-

Enzyme Mechanism Studies: By modifying arginine residues and observing changes in enzyme activity, researchers can identify which arginine residues are essential for substrate binding or catalysis. If activity is lost upon modification but can be protected by the presence of a substrate or competitive inhibitor, it provides strong evidence for that arginine's presence in the active site.[8]

-

Proteomics and Peptide Mapping: NGH can be used to tag arginine-containing peptides after proteolytic digestion. This simplifies complex peptide mixtures and aids in their identification by mass spectrometry, as the modification introduces a specific mass shift.

-

Biopharmaceutical Characterization: In the development of protein therapeutics like monoclonal antibodies, heterogeneity is a critical quality attribute. Arginine residues can be susceptible to modification by reactive metabolites from cell culture media, such as methylglyoxal.[5] NGH can be used as an analytical tool to quantify arginine availability and assess the integrity of the final drug product.

-

Drug Discovery: For protein targets where an arginine residue is key to function, NGH can be used in screening assays to identify small molecules that bind to and protect that residue from modification. Recently, glyoxal-based warheads have been developed as targeted covalent inhibitors that irreversibly bind to functionally important arginine residues in drug targets.[1]

Methodological Considerations and Best Practices

To ensure robust and reproducible results, several factors must be considered.

-

Interfering Substances: Thiols from reducing agents (e.g., DTT, β-mercaptoethanol) or cysteine residues can potentially react with α-oxoaldehydes. In assays with biological fluids or cell lysates, it may be necessary to block free thiols using a reagent like N-ethylmaleimide prior to adding NGH.[9]

-

Reagent Stability: NGH solutions should be freshly prepared and protected from light to prevent degradation.

-

Buffer Choice: Avoid amine-containing buffers (e.g., Tris), as they can compete with the arginine side chain for reaction with the glyoxal group. Phosphate or borate buffers are recommended.

-

Protein Conformation: The accessibility of arginine residues to NGH is dependent on the protein's three-dimensional structure. Modification of native vs. denatured proteins can provide valuable information about which residues are surface-exposed.

Conclusion

This compound is a powerful and specific reagent for the biochemical analysis of arginine residues. Its ability to form a stable and highly fluorescent adduct upon reaction with the guanidinium side chain provides a direct and sensitive method for quantification. From fundamental studies of enzyme mechanisms to the quality control of biopharmaceuticals, NGH offers researchers and drug development professionals a reliable method to probe the critical roles of arginine in protein science. By understanding the underlying chemistry and adhering to best practices, this tool can be leveraged to generate high-quality, actionable data.

References

- 1. Cell-Active, Arginine-Targeting Irreversible Covalent Inhibitors for Non-Kinases and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A toolbox of diverse arginine N-glycosylated peptides and specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of glyoxal-arginine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modification of myo-inositol monophosphatase by the arginine-specific reagent phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorometric method for the specific determination of serum arginine with 2,3-naphthalenedicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Naphthylglyoxal Hydrate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylglyoxal hydrate is a versatile bifunctional molecule of significant interest in chemical biology and medicinal chemistry. As a derivative of glyoxal bearing a naphthalene moiety, it combines the reactive properties of an α-ketoaldehyde with the fluorescent characteristics of the naphthyl group. This unique combination makes it a valuable tool for a range of applications, from the specific chemical modification of proteins to the synthesis of novel heterocyclic compounds with potential therapeutic activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering insights for its effective utilization in research and development.[1]

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below. The presence of the naphthalene ring system renders the molecule relatively nonpolar, while the glyoxal hydrate function provides a site for specific chemical reactions.

| Property | Value | Source |

| CAS Number | 16208-21-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 108-111 °C | [1] |

| Appearance | Crystalline powder | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | N/A |

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a naphthalene ring substituted at the 2-position with a glyoxal moiety. In its hydrated form, the terminal aldehyde exists as a geminal diol. This structural feature is crucial for its stability and reactivity.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.5-8.5 ppm. The methine proton of the glyoxal hydrate and the hydroxyl protons of the gem-diol would also be present, with their chemical shifts being sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone would appear significantly downfield (typically >190 ppm). The carbon of the gem-diol would resonate in the 90-100 ppm region, and the aromatic carbons of the naphthalene ring would be observed between 120-140 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum is instrumental in identifying the functional groups present. Key expected absorptions include:

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the gem-diol hydroxyl groups.

-

Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the C=C stretching vibrations within the naphthalene aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the glyoxal side chain.

Synthesis of this compound

A common and effective method for the synthesis of α-ketoaldehydes, including this compound, is the oxidation of the corresponding α-methyl ketone. The synthesis of this compound is typically achieved through the selenium dioxide (SeO₂) oxidation of 2-acetylnaphthalene.

Caption: Synthetic pathway for this compound via oxidation of 2-acetylnaphthalene.

Experimental Protocol: Synthesis via Riley Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylnaphthalene in a suitable solvent, such as aqueous dioxane or ethanol.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated selenium metal is removed by filtration.

-

Extraction: The filtrate is then typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable reagent in several areas of scientific research, particularly in the fields of proteomics and medicinal chemistry.[1]

Chemical Modification of Proteins: Targeting Arginine Residues

One of the most significant applications of α-ketoaldehydes like this compound is their ability to selectively react with the guanidinium group of arginine residues in proteins under mild conditions. This reaction is highly specific and proceeds readily at neutral to slightly alkaline pH.

Caption: Reaction of this compound with an arginine residue.

This specific modification has several important applications:

-

Enzyme Active Site Studies: By modifying arginine residues, which are often crucial for substrate binding and catalysis in enzymes, researchers can probe the structure and function of active sites.

-

Protein-Protein Interaction Mapping: The modification of arginine residues at protein-protein interfaces can disrupt these interactions, helping to identify key binding sites.

-

Fluorescent Labeling of Proteins: The naphthalene moiety of the reagent acts as a fluorescent reporter. Upon reaction with arginine, the protein becomes fluorescently labeled, enabling its detection and quantification in various assays.

Fluorescent Probe and Derivatizing Agent

The inherent fluorescence of the naphthalene ring allows this compound to be used as a derivatizing agent for the sensitive detection of molecules containing guanidino groups, such as arginine and its metabolites. This is particularly useful in analytical techniques like High-Performance Liquid Chromatography (HPLC).[3] By converting non-fluorescent analytes into fluorescent derivatives, their detection limits can be significantly lowered.

Experimental Protocol: Fluorescent Labeling of Peptides

-

Sample Preparation: Dissolve the peptide containing arginine residues in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

-

Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like methanol.

-

Labeling Reaction: Add an excess of the this compound solution to the peptide solution. The reaction is typically carried out at room temperature for 1-2 hours.

-

Quenching: The reaction can be quenched by the addition of a primary amine, such as Tris buffer.

-

Analysis: The fluorescently labeled peptide can be analyzed by reverse-phase HPLC with fluorescence detection (Excitation ~330 nm, Emission ~460 nm) or by mass spectrometry to confirm the modification.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis for the construction of various heterocyclic compounds. Its two reactive carbonyl groups can participate in a variety of condensation and cyclization reactions with dinucleophiles to form five- and six-membered rings. These synthesized heterocycles are often investigated for their potential biological activities, contributing to the discovery of new drug candidates.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Stability and Storage

This compound is generally stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture to prevent degradation.

Conclusion

This compound is a valuable and multifaceted chemical tool for researchers in chemistry and biology. Its ability to selectively modify arginine residues, its utility as a fluorescent labeling and derivatizing agent, and its role as a precursor in the synthesis of complex organic molecules underscore its importance in modern scientific investigation. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is essential for its successful application in advancing research and drug discovery efforts.

References

Synthesis and discovery of 2-Naphthylglyoxal hydrate

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Naphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vicinal dicarbonyl compound of significant interest in both synthetic chemistry and biomedical research. Its stable, hydrated form makes it a versatile reagent and a valuable building block for heterocyclic synthesis. Notably, its reactivity towards the guanidinium group of arginine residues has positioned it as a critical tool in protein chemistry and drug development for the characterization and modulation of protein function. This guide provides a comprehensive overview of its historical context, a detailed, field-tested protocol for its synthesis via the Riley oxidation of 2-acetylnaphthalene, its physicochemical properties, and its key applications. The emphasis is placed on the mechanistic rationale behind the synthetic methodology, ensuring a deep understanding for practical application in the laboratory.

Historical Context and Discovery

The conceptual discovery of this compound is not attributable to a single event but is rather the confluence of two fundamental areas of chemistry: the understanding of carbonyl hydrates and the development of selective oxidation methods.

-

Hydrate Chemistry: Clathrate hydrates were first observed in the early 19th century, establishing the principle that water molecules can form stable, crystalline structures around a guest molecule.[1] While this compound is a covalent hydrate rather than a clathrate, this early work laid the foundation for understanding that carbonyl compounds, particularly those with electron-withdrawing groups like α-dicarbonyls, can exist in equilibrium with their hydrated geminal diol forms. This hydration is often spontaneous in the presence of water and can result in a more stable, crystalline solid.[2][3]

-

The Advent of Selenium Dioxide Oxidation: The primary route to α-dicarbonyl compounds from ketones was revolutionized by the work of Harry Lister Riley in 1932.[4] He demonstrated that selenium dioxide (SeO₂) could selectively oxidize the α-methylene or methyl group adjacent to a carbonyl to furnish a 1,2-dicarbonyl compound.[4][5] This reaction, now known as the Riley oxidation, provided a direct and efficient pathway to molecules like 2-Naphthylglyoxal from readily available precursors such as 2-acetylnaphthalene. An early patent highlighted the oxidation of acetophenone to phenylglyoxal, establishing the precedent for this class of transformation.[6]

The "discovery" of this compound is therefore intrinsically linked to the application of the Riley oxidation to the naphthyl scaffold, with the hydrate form being the readily isolated product under aqueous workup conditions.

Physicochemical and Spectroscopic Profile

This compound is typically a stable, crystalline solid, which makes it easier to handle and store compared to its anhydrous, often oily, α-dicarbonyl counterpart.

Physical and Chemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16208-21-2 | [7][8][9] |

| Molecular Formula | C₁₂H₁₀O₃ | [7][10] |

| Molecular Weight | 202.21 g/mol | [8][10] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 108-111 °C | [7] |

| Synonyms | 2-Naphthyl(oxo)acetaldehyde hydrate | [10] |

Expected Spectroscopic Characteristics

Full characterization is essential for confirming the identity and purity of the synthesized product. The expected data from standard spectroscopic techniques are as follows.[11][12][13]

| Technique | Expected Signal / Peak | Rationale |

| ¹H NMR | Multiplets (~7.5-8.5 ppm) | Aromatic protons of the naphthalene ring system. |

| Singlet (~5.5-6.5 ppm) | Methine proton of the hydrated glyoxal (gem-diol, -CH(OH)₂). | |

| Broad singlet (~5.0-6.0 ppm) | Hydroxyl protons of the gem-diol, which may exchange with D₂O. | |

| ¹³C NMR | Multiple peaks (~120-140 ppm) | Aromatic carbons of the naphthalene ring. |

| Peak (~90-100 ppm) | Hydrated carbonyl carbon (-C H(OH)₂). | |

| Peak (~190-200 ppm) | Ketonic carbonyl carbon adjacent to the naphthalene ring. | |

| FTIR (cm⁻¹) | Broad peak (~3200-3500) | O-H stretching of the gem-diol and any residual water. |

| Sharp, strong peak (~1670-1690) | C=O stretching of the ketone conjugated to the aromatic ring. | |

| Peaks (~1500-1600) | C=C stretching of the aromatic naphthalene ring. | |

| Mass Spec (MS) | M-H₂O peak | Dehydration in the mass spectrometer is common, leading to a prominent peak corresponding to the anhydrous 2-naphthylglyoxal (m/z ~184). |

Synthesis: The Riley Oxidation of 2-Acetylnaphthalene

The most reliable and widely adopted method for synthesizing this compound is the selenium dioxide-mediated oxidation of 2-acetylnaphthalene. This method is valued for its selectivity in oxidizing the α-methyl group while leaving the aromatic ring and the ketone moiety intact.[5][14]

Mechanistic Rationale

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The oxidation of a ketone by SeO₂ is a well-studied process.[4][15][16]

Causality Behind the Mechanism:

-

Enolization is Key : The reaction does not proceed on the ketone directly but on its enol tautomer. The acidic conditions often used in the reaction (e.g., with acetic acid as a solvent) facilitate this crucial first step.

-

Electrophilic Selenium Center : The selenium atom in SeO₂ (as selenous acid, H₂SeO₃, in the presence of water) is electrophilic and is attacked by the electron-rich enol double bond.

-

Rearrangement and Elimination : A series of rearrangements and eliminations, including the loss of water, leads to the formation of the α-dicarbonyl product and the reduction of Se(IV) to elemental selenium (Se(0)), which precipitates as a characteristic red-orange solid.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where observable changes (color change, precipitation) confirm the reaction's progression.

Reagents and Equipment:

-

2-Acetylnaphthalene (1.0 eq)

-

Selenium Dioxide (SeO₂, 1.1 eq)

-

1,4-Dioxane (solvent)

-

Water

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Ensure the setup is in a well-ventilated fume hood, as selenium compounds are toxic.

-

Dissolution: To the flask, add 2-acetylnaphthalene (e.g., 10.0 g) and 1,4-dioxane (e.g., 100 mL). Stir until the starting material is fully dissolved.

-

Reagent Addition: Carefully add selenium dioxide (e.g., 7.2 g) to the solution. The mixture will be a suspension.

-

Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.

-

Expert Insight: The reaction progress is visually monitored. As the SeO₂ (a white solid) is consumed, elemental selenium (Se), a red-orange-black precipitate, will form. The reaction is typically complete within 4-6 hours, or when all the white SeO₂ has been replaced by the dark selenium precipitate.

-

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite in a Buchner funnel to remove the elemental selenium. Wash the filter cake with a small amount of dioxane to recover any residual product.

-

Trustworthiness Check: The complete removal of selenium is crucial for product purity. A dark filtrate indicates incomplete removal.

-

-

Hydrolysis and Crystallization: Transfer the filtrate to a larger beaker. Slowly add an equal volume of water with stirring. The product is less soluble in the dioxane/water mixture and will begin to crystallize.

-

Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization. Collect the crystalline product by vacuum filtration.

-

Purification: Wash the collected crystals with cold water, followed by a small amount of cold ethanol or a hexane/ether mixture to remove non-polar impurities.

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Applications in Research and Drug Development

The utility of this compound stems from its dicarbonyl functionality, making it a target for nucleophilic attack and a precursor for complex molecular architectures.[7]

Selective Modification of Arginine Residues

A primary application in drug development, particularly for protein-based therapeutics like monoclonal antibodies, is the selective chemical modification of arginine residues.[17] The guanidinium side chain of arginine reacts with the 1,2-dicarbonyl of 2-Naphthylglyoxal to form a stable cyclic adduct.

Why this is important:

-

Protein Characterization: It allows for the quantification and identification of accessible arginine residues on a protein's surface.

-

Structural Biology: It can be used to probe the role of specific arginine residues in protein-protein interactions or enzyme active sites.

-

Bioconjugation: It serves as a potential handle for attaching drugs, probes, or other molecules to a protein.

Caption: General workflow for studying protein arginine residues.

Building Block in Organic Synthesis

This compound is a versatile precursor in synthetic chemistry. Its two distinct carbonyl groups can be selectively targeted to build complex heterocyclic systems, such as quinoxalines (by condensation with diamines), which are common scaffolds in medicinal chemistry.[7] This makes it a valuable starting material for generating libraries of compounds for drug screening.

Safety and Handling

-

Selenium Toxicity: Selenium dioxide and its byproducts are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) inside a certified chemical fume hood.

-

Waste Disposal: All selenium-containing waste must be disposed of according to institutional and national hazardous waste guidelines.

Conclusion

This compound is more than a simple chemical compound; it is a product of foundational chemical principles and a key enabler of modern biochemical investigation. Its synthesis, primarily through the robust and mechanistically elegant Riley oxidation, is accessible and scalable. For researchers in drug development and chemical biology, this reagent provides a reliable method for probing the structure and function of proteins through arginine modification, while its utility as a synthetic precursor continues to offer pathways to novel molecular entities. A thorough understanding of its synthesis, properties, and applications is therefore a distinct advantage for any scientist working at the interface of chemistry and biology.

References

- 1. Hydrocarbon Hydrate Flow Assurance History as a Guide to a Conceptual Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydration of transfer RNA molecules: a crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Crystal Structures of Norfloxacin Hydrates - American Chemical Society - Figshare [acs.figshare.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. This compound/95+%/202.21-景明化工股份有限公司 [echochemical.com]

- 10. This compound [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. openreview.net [openreview.net]

- 13. youtube.com [youtube.com]

- 14. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Arginine-Specific Modification by 2-Naphthylglyoxal Hydrate: Mechanism and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The selective chemical modification of amino acid residues is a cornerstone of modern chemical biology and proteomics, enabling the investigation of protein structure, function, and interactions. Arginine, with its unique guanidinium group, presents a specific target for modification by α-dicarbonyl compounds. This guide provides an in-depth examination of the mechanism of action between 2-Naphthylglyoxal hydrate and the arginine residue. We will explore the underlying chemical principles, detail robust experimental protocols for characterization, and discuss the application of this specific and traceable modification in advanced research contexts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage arginine-specific bioconjugation for deeper molecular insights.

Introduction: The Significance of Arginine Targeting

The guanidinium group of arginine is highly basic (pKa ~12.5) and predominantly protonated and positively charged under physiological conditions, making it a frequent participant in electrostatic interactions, hydrogen bonding, and enzyme catalysis. Its location on protein surfaces makes it an accessible target for chemical modification. α-Dicarbonyl reagents, such as phenylglyoxal and methylglyoxal, have long been recognized for their ability to react selectively with the arginine side chain.[1][2][3]

2-Naphthylglyoxal, a structural analog of phenylglyoxal, offers a distinct advantage: the presence of the naphthyl moiety. This group serves as an intrinsic fluorescent reporter, allowing for the sensitive detection and quantification of the modification without the need for secondary labels. This guide elucidates the chemical basis of this reaction and provides the technical framework for its successful application.

The Core Reaction Mechanism

The reaction between 2-Naphthylglyoxal and the arginine guanidinium group is a multi-step process driven by the electrophilic nature of the dicarbonyl and the nucleophilic character of the guanidinium nitrogens. The reaction proceeds most rapidly at mild alkaline pH values, where a sufficient concentration of the deprotonated, more nucleophilic guanidinium form exists.[1][3]

Nucleophilic Attack and Intermediate Formation

The reaction initiates with a nucleophilic attack from one of the terminal nitrogens of the guanidinium group on one of the carbonyl carbons of 2-Naphthylglyoxal. This is followed by a second intramolecular attack from another nitrogen of the guanidinium group on the adjacent carbonyl carbon. This concerted action leads to the formation of a cyclic intermediate, a dihydroxyimidazolidine derivative.[4][5][6][7] This initial adduct is often reversible.[5][6]

Stoichiometry and Product Stabilization

While some smaller glyoxals can react with a 2:1 stoichiometry (two glyoxal molecules per guanidinium group), steric hindrance from the bulky naphthyl group suggests a 1:1 reaction is most probable.[1][3] The initial dihydroxyimidazolidine adduct can subsequently undergo dehydration (loss of a water molecule) to form a more stable hydroimidazolone structure.[4][5] This final adduct is generally stable and effectively irreversible under physiological conditions.

Caption: Reaction mechanism of 2-Naphthylglyoxal with arginine.

Experimental Analysis and Characterization

Validating and characterizing the modification is critical. A multi-faceted approach combining spectroscopic and spectrometric techniques provides the most robust data.

Experimental Workflow Overview

The general workflow involves reacting the target protein or peptide with 2-Naphthylglyoxal, removing excess reagent, and analyzing the product. For proteins, a subsequent enzymatic digestion is required prior to mass spectrometry to identify specific modification sites.

Caption: General experimental workflow for protein modification and analysis.

Protocol: Monitoring by UV-Vis Spectrophotometry

This technique allows for real-time monitoring of the reaction by observing the formation of the naphthyl-arginine adduct, which is expected to have a distinct absorbance profile compared to the reactants.

Rationale: The formation of the new cyclic structure involving the naphthyl group will alter the electronic transitions, leading to a measurable change in the UV-Vis spectrum. This provides a simple, continuous assay to determine reaction kinetics.[8]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a solution of the arginine-containing peptide or protein (e.g., 1 mg/mL) in a reaction buffer (e.g., 50 mM sodium borate, pH 9.0).

-

Baseline Measurement: Record a baseline UV-Vis spectrum (250-450 nm) of the protein/peptide solution in a quartz cuvette.

-

Reaction Initiation: Add a molar excess of the 2-Naphthylglyoxal stock solution to the cuvette to initiate the reaction (e.g., a final concentration of 1-5 mM). Mix quickly and thoroughly.

-

Kinetic Measurement: Immediately begin recording spectra at fixed time intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60-120 minutes).

-

Data Analysis: Monitor the increase in absorbance at the wavelength corresponding to the adduct formation (typically in the 320-360 nm range for aromatic glyoxals). Plot the change in absorbance over time to determine the reaction rate.

Protocol: Characterization by Fluorescence Spectroscopy

The intrinsic fluorescence of the naphthyl group provides a highly sensitive method for confirming the modification and quantifying its extent.

Rationale: Covalent attachment of the naphthylglyoxal to the arginine residue will alter the local microenvironment of the fluorophore, potentially causing shifts in its excitation and emission maxima and a change in quantum yield. This fluorescence provides a specific signal for the modified product.[5][9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a modified sample according to the workflow in section 3.1, ensuring all excess, unbound 2-Naphthylglyoxal is removed. Prepare an unmodified protein/peptide sample as a negative control.

-

Determine Excitation Maximum: Set the fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 280-380 nm) while monitoring emission at a fixed wavelength (e.g., 460 nm) to find the optimal excitation wavelength (λ_ex).

-

Measure Emission Spectrum: Using the determined λ_ex, scan the emission wavelengths (e.g., 380-600 nm) to record the fluorescence emission spectrum.

-

Quantification: Compare the fluorescence intensity of the modified sample to a standard curve prepared with a known concentration of a similar fluorescent compound or the purified adduct to estimate the degree of modification.

Protocol: Definitive Analysis by LC-MS/MS

Mass spectrometry provides unambiguous evidence of the modification, determines its precise mass, and can pinpoint the exact arginine residue(s) modified within a protein's sequence.

Rationale: The covalent modification of arginine adds a specific mass to the peptide. High-resolution mass spectrometry can detect this mass shift with high accuracy. Tandem MS (MS/MS) fragments the modified peptide, allowing for the localization of the modification based on the masses of the resulting fragment ions.[4][7][10] Modification of arginine also blocks cleavage by trypsin, which is a key diagnostic indicator during peptide mapping.[4][7]

Step-by-Step Methodology:

-

Sample Preparation: Modify the protein of interest as described previously. Remove excess reagent and buffer-exchange into a volatile buffer (e.g., 50 mM ammonium bicarbonate).

-

Protein Digestion: Reduce (e.g., with DTT) and alkylate (e.g., with iodoacetamide) the protein's cysteine residues. Digest the protein into smaller peptides using an appropriate protease, typically trypsin, overnight at 37°C.

-

LC Separation: Inject the peptide digest onto a reverse-phase liquid chromatography column (e.g., a C18 column). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

MS and MS/MS Analysis: Eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).

-

Full MS Scan (MS1): The instrument scans a range of mass-to-charge (m/z) ratios to detect all eluting peptides.

-

Data-Dependent Acquisition (MS2): The instrument automatically selects the most abundant peptide ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation, CID) and records the resulting fragment ion spectra (MS/MS).

-

-

Data Analysis: Use proteomic software to search the acquired MS/MS spectra against the known sequence of the target protein. Specify the mass of the 2-Naphthylglyoxal adduct as a potential variable modification on arginine. The software will identify peptides whose fragment ions match the expected pattern for the modified sequence.

Expected Mass Spectrometry Data

The precise mass shift is key to confident identification. The molecular weight of 2-Naphthylglyoxal (C₁₂H₈O₂) is 184.05 g/mol .

| Adduct Type | Reaction | Mass Shift (Monoisotopic) | Notes |

| Dihydroxyimidazolidine | Arginine + C₁₂H₈O₂ | +184.0470 Da | The initial, potentially reversible adduct. |

| Hydroimidazolone | Arginine + C₁₂H₈O₂ - H₂O | +166.0364 Da | The stable, dehydrated final product. |

Table 1: Theoretical monoisotopic mass shifts for arginine modification by 2-Naphthylglyoxal.

Applications in Research and Development

The ability to selectively modify arginine with a fluorescent tag like 2-Naphthylglyoxal opens numerous avenues for investigation.

-

Identifying Active Site Residues: Modification can lead to a loss of protein function. By identifying the modified residue, one can infer its importance in the protein's active or binding site.

-

Probing Protein Conformation: The fluorescence properties of the naphthyl group are sensitive to the local environment. Changes in protein conformation can be monitored by observing changes in fluorescence emission.

-

Structural Proteomics: Bifunctional versions of glyoxals are used as arginine-arginine or arginine-lysine cross-linkers to provide distance constraints for computational protein structure modeling.[2]

-

Bioconjugation: The reaction provides a robust method for attaching probes, drugs, or other moieties to proteins via arginine residues, complementing traditional lysine- or cysteine-based strategies.

Conclusion

The reaction of this compound with arginine provides a specific, stable, and readily detectable method for modifying proteins and peptides. The mechanism proceeds through the formation of a cyclic dihydroxyimidazolidine intermediate that stabilizes via dehydration. This modification can be thoroughly characterized using a combination of UV-Vis spectrophotometry, fluorescence spectroscopy, and high-resolution mass spectrometry. The intrinsic fluorescent properties of the naphthyl group make this reagent particularly valuable for applications in proteomics, structural biology, and bioconjugation, offering a powerful tool for elucidating the intricate roles of arginine residues in biological systems.

References

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of glyoxal-arginine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of methylglyoxal to albumin and formation of fluorescent adducts. Inhibition by arginine, N-alpha-acetylarginine and aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Analysis of Reaction Products of Arginine/Methylarginines with Methylglyoxal/Glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2-Naphthylglyoxal Hydrate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-naphthylglyoxal hydrate, a versatile reagent in organic synthesis and a potential building block for novel pharmaceutical agents.[1] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous aromatic glyoxal hydrates and fundamental spectroscopic principles to offer a robust predictive analysis. We will explore the expected characteristics in UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring and interpreting spectroscopic data for this class of compounds, ensuring a self-validating system for researchers. The causality behind experimental choices is elucidated to empower scientists in their research endeavors.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 16208-21-2) is the hydrated form of 2-naphthylglyoxal, possessing the molecular formula C₁₂H₁₀O₃.[1] In aqueous or protic environments, the glyoxal moiety readily undergoes hydration to form a stable geminal diol. This transformation significantly influences its chemical reactivity and spectroscopic signature. The naphthalene ring, a prominent aromatic system, is the primary chromophore and fluorophore in the molecule, while the hydrated glyoxal sidechain modulates these properties.

The compound serves as a valuable intermediate in the synthesis of complex organic molecules and has been utilized in the development of potential drug candidates.[1] Understanding its spectroscopic properties is paramount for reaction monitoring, structural elucidation, and for designing novel applications, particularly in the realm of fluorescent probes and photosensitizers.

Predicted Spectroscopic Properties

Based on the chemical structure and data from analogous compounds, we can predict the key spectroscopic features of this compound.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system. We anticipate two main absorption bands:

-

π → π* Transitions: Strong absorption bands are predicted in the ultraviolet region, characteristic of the naphthalene chromophore. These arise from transitions of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

-

n → π* Transitions: A weaker absorption band is expected at longer wavelengths, corresponding to the transition of a non-bonding electron from one of the oxygen atoms of the geminal diol to an anti-bonding (π*) orbital of the aromatic ring. This transition is often sensitive to the solvent polarity.

The hydration of the glyoxal group is expected to cause a blue shift (hypsochromic shift) in the n → π* transition compared to the anhydrous form, as the non-bonding electrons on the oxygen atoms are stabilized by hydrogen bonding with the water molecule.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | ~280 - 330 | High (>10,000) | Methanol/Ethanol |

| n → π | ~340 - 380 | Low (<1000) | Methanol/Ethanol |

Fluorescence Spectroscopy

The naphthalene moiety is known to be fluorescent. Therefore, this compound is expected to exhibit fluorescence upon excitation at its absorption maxima.

-

Excitation and Emission Spectra: The excitation spectrum should closely resemble the absorption spectrum. The emission spectrum is expected to be a broad band in the near-UV or blue region of the visible spectrum, Stokes-shifted from the longest wavelength absorption band.

-

Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime will be influenced by the efficiency of intersystem crossing to the triplet state and other non-radiative decay pathways. The presence of the hydrated glyoxal group may influence these parameters compared to unsubstituted naphthalene.

Table 2: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Conditions |

| Excitation Wavelength (λex) | ~330 nm | Methanol solution |

| Emission Wavelength (λem) | ~350 - 450 nm | Methanol solution |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Degassed Methanol |

| Fluorescence Lifetime (τf) | 1 - 10 ns | Degassed Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methine proton of the geminal diol, and the hydroxyl protons. The aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm) with characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The methine proton of the C-H(OH)₂ group is expected to appear as a singlet in the range of 5.0-6.0 ppm. The hydroxyl protons will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all twelve carbon atoms. The aromatic carbons will resonate in the 120-140 ppm region. The carbon of the geminal diol [C(OH)₂] is expected to be in the 90-100 ppm range. The carbonyl carbon of any residual unhydrated form would appear significantly further downfield (>180 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | m |

| ¹H | ~5.5 | s |

| ¹H | Variable (broad) | s |

| ¹³C | 120 - 140 | |

| ¹³C | 90 - 100 |

Experimental Protocols

The following protocols are designed to provide a robust and reproducible methodology for the spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone.

References

The Versatility of 2-Naphthylglyoxal Hydrate: A Technical Guide for Organic Synthesis and Bioconjugation

Abstract

2-Naphthylglyoxal hydrate, a stable and versatile α-dicarbonyl reagent, has emerged as a valuable building block in modern organic synthesis and chemical biology. Its unique electronic and steric properties, conferred by the naphthyl moiety, allow for a diverse range of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into its utility in the synthesis of complex heterocyclic scaffolds, its role in multicomponent reactions, and its potential as a selective arginine-modifying agent for applications in proteomics and bioconjugation. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

Introduction: Unveiling the Potential of a Unique Dicarbonyl

This compound (C₁₂H₁₀O₃, MW: 202.21 g/mol ) is a crystalline solid that exists in its hydrated gem-diol form, rendering it more stable and easier to handle than its anhydrous α-oxoaldehyde counterpart.[1][2] The presence of two adjacent carbonyl groups, one aldehydic and one ketonic, provides a rich platform for a multitude of nucleophilic addition and condensation reactions. The bulky and electron-rich naphthyl group significantly influences the reactivity of the dicarbonyl system, often leading to high regioselectivity and affording products with unique photophysical properties.

This guide will explore the synthetic utility of this compound in two primary domains: the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, and the targeted modification of arginine residues in peptides and proteins, a critical tool in chemical biology and drug development.

Synthesis of Heterocyclic Scaffolds: A Gateway to Bioactive Molecules

The 1,2-dicarbonyl motif of this compound is a powerful synthon for the construction of various heterocyclic systems. Its reactions with binucleophiles, such as 1,2-diamines and amidines, provide a straightforward entry to important classes of N-heterocycles.

Quinoxalines: Privileged Structures in Medicinal Chemistry

Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for quinoxaline synthesis.[3][4][5] this compound serves as an excellent dicarbonyl partner in this reaction, leading to the formation of 2-(naphthalen-2-yl)quinoxalines.

Mechanism of Quinoxaline Formation:

The reaction proceeds through a sequential condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the this compound, followed by dehydration to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, which upon subsequent dehydration, yields the aromatic quinoxaline ring.

Caption: General workflow for the synthesis of 2-(naphthalen-2-yl)quinoxalines.

Experimental Protocol: Synthesis of 2-(naphthalen-2-yl)quinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis.[6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

-

Catalyst (Optional but Recommended): Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst) to facilitate the condensation.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Yield | Reference |

| This compound | o-Phenylenediamine | Ethanol | Acetic Acid (cat.) | Reflux, 2h | >90% | Adapted from[6][7] |

| Aryl Glyoxal | 1,2-Diamine | Toluene | Alumina-supported heteropolyoxometalates | Room Temp, 2h | 80-92% | [6] |

Imidazoles: Versatile Scaffolds in Drug Discovery

Imidazoles are five-membered heterocyclic rings containing two nitrogen atoms. The imidazole core is a common feature in many natural products and pharmaceuticals. The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that allows for the construction of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia.[1][2][9]

Mechanism of Radziszewski Imidazole Synthesis:

The reaction is believed to proceed through the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl (this compound) with two equivalents of ammonia (or a primary amine and ammonia). This diimine then condenses with an aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

Caption: Key steps in the Debus-Radziszewski synthesis of imidazoles.

Experimental Protocol: Synthesis of a 2,4(5)-Disubstituted Imidazole

This protocol is based on the general principles of the Radziszewski synthesis.[1][2][10]

-

Reaction Mixture: In a suitable solvent such as methanol or ethanol, combine this compound (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), a primary amine (e.g., aniline, 1.0 mmol), and a source of ammonia (e.g., ammonium acetate, 2.0 mmol).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with water.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

| Dicarbonyl | Aldehyde | Amine | Ammonia Source | Conditions | Product | Reference |

| This compound | Benzaldehyde | Aniline | Ammonium Acetate | Reflux in EtOH | 1-phenyl-2-(naphthalen-2-yl)-4-phenyl-1H-imidazole | Adapted from[1][2] |

| Glyoxal | Formaldehyde | - | Ammonia | - | Imidazole | [1] |

Modification of Arginine Residues: A Tool for Chemical Biology

The guanidinium group of arginine is a key functional group in proteins, involved in electrostatic interactions, hydrogen bonding, and enzyme catalysis. The selective chemical modification of arginine residues is a powerful tool for studying protein structure and function. Dicarbonyl compounds, including glyoxals, are known to react specifically with the guanidinium group of arginine under mild conditions.[11][12][13]

Mechanism of Arginine Modification:

This compound is expected to react with the guanidinium group of arginine in a two-step process. The initial reaction involves the nucleophilic attack of the guanidinium nitrogens on the two carbonyl carbons of the glyoxal to form a dihydroxyimidazolidine adduct. This adduct can then undergo dehydration to form a more stable hydroimidazolone.[12]

Caption: Proposed mechanism for the modification of arginine with this compound.

Application in Protein Chemistry

The reaction of this compound with arginine residues can be used to:

-

Identify accessible arginine residues: By treating a protein with this compound and then using mass spectrometry to identify the modified residues, one can map the surface-exposed arginine residues.

-

Probe the functional role of arginine: By modifying specific arginine residues and then assaying the protein's activity, researchers can determine the importance of these residues for function.

-

Introduce a fluorescent label: The naphthyl group is a fluorophore, and its introduction onto a protein via arginine modification allows for fluorescence-based studies of protein localization, conformation, and interactions.

General Protocol for Protein Modification:

This is a generalized protocol and should be optimized for each specific protein.

-

Buffer Preparation: Prepare a buffer of appropriate pH (typically neutral to slightly alkaline, e.g., pH 7-9) that does not contain primary amines. Phosphate or borate buffers are suitable.

-

Protein Solution: Dissolve the protein of interest in the prepared buffer to a known concentration.

-

Reagent Addition: Add a solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or ethanol) to the protein solution. The molar excess of the reagent over the protein will need to be optimized.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period. The reaction progress can be monitored by taking aliquots at different time points.

-

Quenching and Removal of Excess Reagent: The reaction can be quenched by adding a scavenger for dicarbonyls (e.g., excess arginine or lysine). Excess reagent and byproducts can be removed by dialysis, gel filtration, or centrifugal ultrafiltration.

-

Analysis: The extent of modification can be determined by techniques such as UV-Vis spectroscopy (monitoring the appearance of the naphthyl chromophore), fluorescence spectroscopy, and mass spectrometry.

Potential as a Derivatizing Agent for HPLC Analysis of Arginine

The selective reaction with arginine and the inherent fluorescence of the naphthyl group make this compound a promising candidate for a pre-column derivatizing agent for the sensitive and selective quantification of arginine in biological samples by High-Performance Liquid Chromatography (HPLC).[14][15][16][17] While specific protocols for this compound are not yet widely established, the principles of pre-column derivatization with fluorescent reagents are well-documented.[17][18]

Conceptual Workflow for Arginine Derivatization and HPLC Analysis:

Caption: A conceptual workflow for the HPLC analysis of arginine using this compound as a pre-column derivatizing agent.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile reagent with broad applications in organic synthesis and chemical biology. Its ability to participate in the construction of diverse and medicinally relevant heterocyclic scaffolds, such as quinoxalines and imidazoles, makes it a powerful tool for drug discovery. Furthermore, its selective reactivity towards the guanidinium group of arginine opens up exciting possibilities for protein modification, functional proteomics, and the development of novel analytical methods. This guide has provided a comprehensive overview of the core functionalities of this compound, complete with mechanistic insights and practical experimental protocols, to empower researchers to harness the full potential of this remarkable reagent.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrti.org [ijrti.org]

- 8. acgpubs.org [acgpubs.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jascoinc.com [jascoinc.com]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Applications of 2-Naphthylglyoxal Hydrate in Pharmaceutical Research

Foreword: The Imperative for Precision in Drug Discovery

In the contemporary landscape of pharmaceutical research, the pursuit of highly selective and potent therapeutic agents is paramount. The era of broad-spectrum drugs is gradually giving way to a new age of precision medicine, where a deep understanding of molecular interactions and disease pathways dictates the design of novel chemical entities. Within this paradigm, covalent inhibitors have re-emerged as a powerful modality, offering the potential for durable target engagement and enhanced pharmacological efficacy. This guide delves into the scientific rationale and practical applications of a versatile α-oxoaldehyde, 2-Naphthylglyoxal hydrate, as a tool and starting point for the development of targeted covalent therapeutics. We will move beyond a mere recitation of facts to explore the strategic thinking and experimental design that underpin its use in modern drug discovery, with a particular focus on the inhibition of Argininosuccinate Synthase 1 (ASS1), a key enzyme in cellular metabolism and a promising target in oncology and other diseases.

The Chemical Biology of this compound: A Covalent Warhead for Arginine

This compound (CAS 16208-21-2) is a readily available organic compound characterized by an α-oxoaldehyde functional group.[1][2][3][4] In its hydrated form, the geminal diol structure is in equilibrium with the more reactive dicarbonyl species in aqueous solution. It is this inherent reactivity that makes it a valuable tool for chemical biologists and medicinal chemists.

The primary allure of α-oxoaldehydes in a biological context is their well-documented and highly selective reaction with the guanidinium side chain of arginine residues in proteins.[5][6][7][8] This reaction proceeds via a covalent mechanism, leading to the formation of a stable hydroimidazolone adduct. This targeted modification of arginine, an amino acid frequently found in the active sites of enzymes and at protein-protein interfaces, provides a powerful method for irreversibly modulating protein function.

Mechanism of Arginine Modification by 2-Naphthylglyoxal

The reaction between the guanidinium group of an arginine residue and the dicarbonyl form of 2-Naphthylglyoxal proceeds through a series of nucleophilic additions and dehydrations to form a stable cyclic adduct. This covalent modification is, for all practical purposes in a physiological context, irreversible.

Caption: Covalent modification of an arginine residue by 2-Naphthylglyoxal.

Argininosuccinate Synthase 1 (ASS1): A Compelling Target for Covalent Inhibition

Argininosuccinate Synthase 1 (ASS1) is a critical enzyme in the urea cycle, catalyzing the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[9][10][11] This is the rate-limiting step in the endogenous synthesis of arginine.[11] While most normal tissues express sufficient levels of ASS1 to produce their own arginine, a significant number of cancers exhibit a downregulation or complete loss of ASS1 expression.[12][13][14][15][16] These tumors, which include certain types of melanoma, hepatocellular carcinoma, pancreatic cancer, and pulmonary fibrosis, become dependent on extracellular sources of arginine for their survival and proliferation—a state known as arginine auxotrophy.[13][16]

This metabolic vulnerability presents a clear therapeutic window: depleting extracellular arginine or inhibiting any residual ASS1 activity could selectively starve and kill the cancerous or diseased cells while leaving normal, ASS1-proficient cells unharmed.[12][13][14] This has led to the clinical investigation of arginine-depleting enzymes like pegylated arginine deiminase (ADI-PEG20).[17][18]

The active site of human ASS1 contains key arginine residues that are essential for substrate binding and catalysis.[19][20][21] This makes ASS1 an ideal candidate for targeted covalent inhibition by an arginine-reactive compound like this compound.

This compound as a Pharmacological Tool for ASS1 Research

The specific reactivity of this compound with arginine residues allows it to be employed as a powerful research tool to investigate the structure and function of ASS1 and to validate it as a therapeutic target.

Target Engagement and Covalent Modification

The first step in utilizing this compound is to confirm its ability to covalently modify ASS1. This can be achieved through a combination of biochemical and biophysical techniques.

Experimental Workflow for Confirming Covalent Modification of ASS1

Caption: Workflow for verifying the covalent modification of ASS1.

Detailed Protocol: Covalent Modification of Recombinant Human ASS1

-

Protein Preparation: Express and purify recombinant human ASS1 using standard molecular biology techniques. Ensure a high degree of purity (>95%) as determined by SDS-PAGE.

-

Reaction Setup: In a microcentrifuge tube, combine purified ASS1 (final concentration 1-5 µM) with varying concentrations of this compound (e.g., 10, 50, 100, 500 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

-

Removal of Excess Reagent: Remove unreacted this compound using a desalting column or buffer exchange spin column.

-

Mass Spectrometry Analysis:

-

Digest the modified and control ASS1 samples with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data for a mass shift on arginine-containing peptides corresponding to the addition of the naphthylglyoxal moiety. This will confirm covalent modification and identify the specific arginine residues that are targeted.

-

Enzyme Inhibition Kinetics

Once covalent modification is confirmed, the next critical step is to quantify the inhibitory potency of this compound against ASS1.

Experimental Protocol: ASS1 Enzyme Inhibition Assay

Several methods can be used to measure ASS1 activity, including radiochemical assays that measure the formation of [14C]argininosuccinate from [14C]aspartate, or coupled-enzyme assays that detect the production of pyrophosphate or AMP.[22][23][24][25]

-

Assay Principle: A coupled-enzyme assay can be used to continuously monitor the production of AMP, a product of the ASS1 reaction. The AMP is converted to ADP by myokinase, and the ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[25]

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 5 mM DTT), ATP, L-citrulline, L-aspartate, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Inhibition Studies:

-

To determine the IC50 value, pre-incubate ASS1 with a range of concentrations of this compound for a fixed time (e.g., 30 minutes).

-

Initiate the reaction by adding the substrates (L-citrulline and L-aspartate).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50.

-

-

Data Analysis: The data should be fitted to a suitable dose-response curve to obtain the IC50 value. For covalent inhibitors, it is also important to assess the time-dependency of the inhibition.

Table 1: Hypothetical Kinetic Data for ASS1 Inhibition

| Inhibitor | Type | Target | IC50 (µM) |

| This compound | Covalent (Irreversible) | Arginine Residues | To be determined |

| L-Canavanine | Competitive | Arginine Binding Site | Literature Value[26] |

| NOHA | Competitive | Arginine Binding Site | Literature Value[26] |

This table is for illustrative purposes. The IC50 for this compound would need to be experimentally determined.

From Tool to Therapeutic: Structure-Activity Relationship (SAR) and Lead Optimization